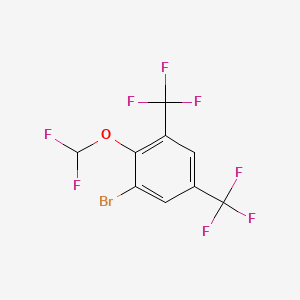

1-Bromo-2-(difluoromethoxy)-3,5-bis(trifluoromethyl)benzene

Description

1-Bromo-2-(difluoromethoxy)-3,5-bis(trifluoromethyl)benzene is a halogenated aromatic compound characterized by a bromine atom at position 1, a difluoromethoxy group (-OCF₂H) at position 2, and two trifluoromethyl (-CF₃) groups at positions 3 and 5 of the benzene ring. This structure combines strong electron-withdrawing groups (EWGs), which significantly influence its electronic properties and reactivity. The compound is commercially available (Ref: 10-F628337) and is used in synthetic chemistry, particularly in cross-coupling reactions or as a precursor for organometallic reagents . Its fluorinated substituents enhance stability, lipophilicity, and resistance to metabolic degradation, making it relevant in pharmaceutical and materials science research.

Properties

Molecular Formula |

C9H3BrF8O |

|---|---|

Molecular Weight |

359.01 g/mol |

IUPAC Name |

1-bromo-2-(difluoromethoxy)-3,5-bis(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H3BrF8O/c10-5-2-3(8(13,14)15)1-4(9(16,17)18)6(5)19-7(11)12/h1-2,7H |

InChI Key |

QROSHLFPHDYHOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)OC(F)F)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Bromination of 3,5-bis(trifluoromethyl)benzene Derivatives

A key step is the bromination of the aromatic ring bearing two trifluoromethyl groups at the 3 and 5 positions. According to research, an improved and efficient bromination method involves controlled reaction conditions to avoid explosive intermediates and to ensure regioselectivity for the 1-bromo derivative. The bromination is typically carried out using bromine in the presence of an organic base or catalyst under controlled temperature to yield 1-bromo-3,5-bis(trifluoromethyl)benzene as a precursor.

| Parameter | Conditions/Notes |

|---|---|

| Starting material | 3,5-bis(trifluoromethyl)benzene |

| Brominating agent | Liquid bromine |

| Catalyst/base | Organic amine (e.g., triethylamine) |

| Temperature | Controlled, often 0 to 50 °C |

| Yield | High, optimized for safety and selectivity |

Introduction of Difluoromethoxy Group

The difluoromethoxy group (-OCHF2) is introduced typically by reacting a hydroxy-substituted intermediate with difluoromethylating agents under basic conditions. A patent discloses a method for synthesizing difluoromethoxy-substituted aromatic ketones, which can be adapted for this compound:

- Starting from 2,4-dibromo-3-hydroxyacetophenone,

- Reacting with monochlorodifluoromethane in the presence of an inorganic base (such as sodium hydroxide or potassium carbonate),

- Using organic solvents or mixed organic-water solvents,

- Reaction temperatures between 10 and 60 °C,

- Achieving high yields and good product quality suitable for scale-up.

This method can be modified for the 1-bromo-2-hydroxy-3,5-bis(trifluoromethyl)benzene intermediate to obtain the desired difluoromethoxy derivative.

| Parameter | Conditions/Notes |

|---|---|

| Starting material | 2,4-dibromo-3-hydroxyacetophenone (analogous intermediate) |

| Difluoromethylating agent | Monochlorodifluoromethane |

| Base | Sodium hydroxide, potassium carbonate, etc. |

| Solvent | Methanol, ethanol, isopropanol, or mixed solvents |

| Temperature | 10–60 °C |

| Reaction time | Several hours (varies by scale) |

| Yield | High, industrially viable |

Late-Stage Difluoromethylation Techniques

Recent advances in late-stage difluoromethylation provide alternative routes to introduce difluoromethoxy groups on aromatic rings. These involve coupling of aryl halides with difluoromethyl sources such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate followed by hydrolysis and decarboxylation steps. Such methods have been demonstrated to work efficiently for electron-deficient aryl halides, which include trifluoromethyl-substituted arenes.

Etherification of Difluorobenzyl Chlorides

Another reported approach involves the etherification of difluorobenzyl chlorides with phenols or hydroxy-substituted arenes in the presence of cesium carbonate in dimethyl sulfoxide at elevated temperatures (~120 °C). This method provides a route to difluoromethoxy-substituted aromatic compounds via nucleophilic substitution.

| Parameter | Conditions/Notes |

|---|---|

| Starting material | Difluorobenzyl chloride derivatives |

| Nucleophile | Phenol or hydroxy-substituted arene |

| Base | Cesium carbonate |

| Solvent | Dimethyl sulfoxide |

| Temperature | 120 °C |

| Reaction time | 24 hours |

| Yield | Moderate to high |

Summary of Preparation Routes

| Step | Method Description | Key Reagents/Conditions | Advantages |

|---|---|---|---|

| Bromination | Selective bromination of 3,5-bis(trifluoromethyl)benzene | Liquid bromine, organic amine, 0–50 °C | High regioselectivity, safety-optimized |

| Difluoromethoxylation | Reaction of hydroxy intermediate with monochlorodifluoromethane | Inorganic base, organic/mixed solvents, 10–60 °C | High yield, industrial scalability |

| Late-stage difluoromethylation | Coupling aryl halides with difluoromethylating agents | Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, hydrolysis, decarboxylation | Versatile, suitable for electron-deficient arenes |

| Etherification | Nucleophilic substitution of difluorobenzyl chlorides with phenols | Cesium carbonate, dimethyl sulfoxide, 120 °C | Efficient for difluoromethoxy introduction |

Research Outcomes and Analysis

- The bromination step must be carefully controlled to avoid formation of explosive intermediates, as confirmed by thermal analysis studies.

- The difluoromethoxylation step benefits from the use of monochlorodifluoromethane as a cost-effective and readily available reagent, with reaction parameters optimized for yield and purity.

- Late-stage difluoromethylation methods provide flexibility for functionalizing complex molecules but may require multi-step protocols and specific substrate electronic properties.

- Etherification reactions offer a direct method for difluoromethoxy group installation but require higher temperatures and longer reaction times.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(difluoromethoxy)-3,5-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Oxidized products such as carboxylic acids or ketones.

Reduction: Reduced products such as hydrocarbons or alcohols.

Scientific Research Applications

1-Bromo-2-(difluoromethoxy)-3,5-bis(trifluoromethyl)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(difluoromethoxy)-3,5-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The compound may act by modifying the activity of enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

1-Bromo-3,5-bis(trifluoromethyl)benzene

- Structure : Lacks the difluoromethoxy group at position 2.

- Reactivity: The absence of -OCF₂H reduces steric hindrance and electron-withdrawing effects, making it more reactive in Grignard reagent formation (e.g., (3,5-bis(trifluoromethyl)phenyl)magnesium bromide) for synthesizing indenofluorene derivatives .

- Applications : Widely used in asymmetric catalysis and antiaromatic compound synthesis .

1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

3,5-Bis(trifluoromethyl)benzyl bromide

- Structure : Benzyl bromide derivative with -CF₃ groups at positions 3 and 5.

- Reactivity : The benzyl bromide moiety facilitates alkylation reactions, contrasting with the main compound’s aryl bromide utility in aryl-aryl coupling .

Electronic and Steric Effects

The difluoromethoxy group in the main compound introduces stronger electron-withdrawing effects compared to methoxy (-OCH₃) or chloroethoxy (-OCH₂CH₂Cl) groups. This increases the aromatic ring’s electrophilicity, directing reactivity toward meta/para positions in substitution reactions. In contrast, 1-bromo-3,5-bis(trifluoromethyl)benzene’s simpler structure allows for easier access to ortho positions in cross-coupling reactions .

Biological Activity

1-Bromo-2-(difluoromethoxy)-3,5-bis(trifluoromethyl)benzene (CAS No. 1804873-76-4) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features multiple trifluoromethyl groups and a difluoromethoxy substituent, which may enhance its reactivity and interaction with biological targets.

- Molecular Formula : C9H3BrF8O

- Molecular Weight : 327.01 g/mol

- Purity : ≥95%

- Appearance : Not specified

- Storage Conditions : 2-8°C

Biological Activity Overview

The biological activity of 1-Bromo-2-(difluoromethoxy)-3,5-bis(trifluoromethyl)benzene is primarily investigated concerning its interactions with various biological targets, including enzymes and receptors. The presence of halogen atoms in its structure often correlates with increased lipophilicity and potential bioactivity.

Key Findings from Research Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of structurally related compounds in vitro against several cancer cell lines, demonstrating significant IC50 values in the low micromolar range. For instance, a related compound exhibited an IC50 of 7.76 µM against HCT116 cells . This suggests that 1-Bromo-2-(difluoromethoxy)-3,5-bis(trifluoromethyl)benzene may also possess similar anticancer properties.

Case Study 2: Kinase Selectivity

In a kinase panel screening, compounds featuring similar fluorinated moieties demonstrated selectivity towards specific kinases, particularly the Akt family. This selectivity can be attributed to the unique binding interactions facilitated by the fluorine atoms . Further exploration into 1-Bromo-2-(difluoromethoxy)-3,5-bis(trifluoromethyl)benzene could reveal its potential as a selective kinase inhibitor.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.